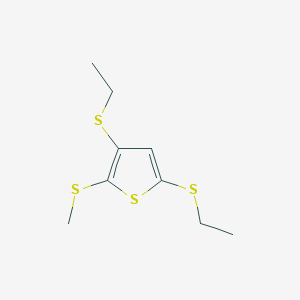
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is an organosulfur compound featuring a thiophene ring substituted with ethylsulfanyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where thiophene is treated with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups, potentially forming simpler thiophene derivatives.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with fewer sulfur atoms.
Substitution: Thiophene derivatives with new functional groups replacing the ethylsulfanyl and methylsulfanyl groups.
科学的研究の応用
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
作用機序
The mechanism by which 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can form interactions with metal ions or other biomolecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiophene: Features trifluoromethyl groups instead of ethylsulfanyl and methylsulfanyl groups.
3,5-Bis(methylsulfanyl)isothiazole: Contains a similar thiophene ring with methylsulfanyl groups but lacks the ethylsulfanyl substitution.
Uniqueness
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
66820-67-5 |
|---|---|
分子式 |
C9H14S4 |
分子量 |
250.5 g/mol |
IUPAC名 |
3,5-bis(ethylsulfanyl)-2-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14S4/c1-4-11-7-6-8(12-5-2)13-9(7)10-3/h6H,4-5H2,1-3H3 |
InChIキー |
LSUMFNFONCTRQF-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=C(S1)SC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)




![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)




